6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
Overview
Description
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride typically involves the chlorination of 2,3-dihydro-1H-isoquinolin-4-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, thiols, or hydroxyl groups .
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
- 6-Fluoro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
- 6-Methyl-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
Uniqueness
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVMTXKSLXNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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